4'-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL
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Overview
Description
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl-dimethyl-silanyloxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL typically involves multiple steps, starting from commercially available materials. One common approach involves the protection of the hydroxy group using tert-butyl-dimethyl-silyl chloride in the presence of imidazole, followed by various functional group transformations . The reaction conditions often include the use of organic solvents such as methylene chloride and bases like n-BuLi.
Industrial Production Methods
While specific industrial production methods for 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
Scientific Research Applications
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL involves its interaction with molecular targets and pathways within a system. The tert-butyl-dimethyl-silanyloxy group can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The biphenyl structure provides a rigid framework that can interact with specific enzymes or receptors, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl-dimethyl-silanyloxy)-but-2-ynoic acid: Known for its versatility in chemical synthesis.
4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexanol: Used in various chemical research applications.
4-(tert-Butyl-dimethyl-silanyloxy)-3,3-dimethyl-butyronitrile: Another compound with similar protective groups.
Uniqueness
4’-(Tert-butyl-dimethyl-silanyloxy)-biphenyl-3-OL is unique due to its biphenyl structure combined with the tert-butyl-dimethyl-silanyloxy group. This combination provides distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
887585-50-4 | |
Molecular Formula |
C18H24O2Si |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenol |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(4,5)20-17-11-9-14(10-12-17)15-7-6-8-16(19)13-15/h6-13,19H,1-5H3 |
InChI Key |
FTHCWAPKWJFAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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